molecular formula C₉H₁₂N₃NaO₆ B1147534 5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt CAS No. 53459-67-9

5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt

Cat. No.: B1147534
CAS No.: 53459-67-9
M. Wt: 281.2
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Description

5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt is a compound that has garnered significant interest in scientific research due to its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt typically involves the reaction of 2-bromo tribenzoyl ribose with diaminomaleonitrile. This reaction displaces the anomeric halogen by one of the amino groups, forming the aminosugar predominantly as the β-anomer. Subsequent treatment with methyl orthoformate in the presence of a base leads to the formation of the imidazole ring. The nitrile nearest the sugar is then converted to an iminoester, and the benzoyl groups are cleaved in the process. A Hofmann rearrangement in the presence of bromine and a base converts the iminoester to the corresponding primary amine. Finally, basic hydrolysis converts the remaining nitrile to an amide, yielding the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino group, imidazole ring, and ribofuranosyl moiety.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents like water or organic solvents depending on the desired reaction.

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction. For example, oxidation reactions may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the imidazole ring. Substitution reactions can result in the formation of alkylated or acylated derivatives of the compound.

Scientific Research Applications

5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt involves its interaction with specific molecular targets and pathways. One of the primary targets is the AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. The compound activates AMPK by mimicking the effects of AMP, leading to the phosphorylation and activation of the kinase. This activation results in various downstream effects, including the inhibition of inflammatory pathways and the promotion of anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5’-monophosphate
  • 5-Amino-1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-imidazole-4-carboxylic acid

Uniqueness

5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt is unique due to its specific structure, which combines an imidazole ring with a ribofuranosyl moiety. This unique structure allows it to interact with various biological targets and pathways, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

53459-67-9

Molecular Formula

C₉H₁₂N₃NaO₆

Molecular Weight

281.2

Synonyms

5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Monosodium Salt;  Sodium 5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxylate

Origin of Product

United States

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